



Application Note: Synthesis of Polyamide 12 (PA12) from Laurolactam

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Compound of Interest		
Compound Name:	Laurolactam	
Cat. No.:	B145868	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyamide 12 (PA12), also known as Nylon 12, is a high-performance semi-crystalline thermoplastic polymer valued for its exceptional properties.[1][2] It is derived from the ring-opening polymerization (ROP) of **laurolactam**, a 12-carbon monomer.[3][4] Key characteristics of PA12 include low moisture absorption, excellent dimensional stability, high chemical resistance (especially to oils and fuels), toughness, and flexibility, even at low temperatures.[1][2][5] These properties make PA12 suitable for a wide range of demanding applications, including automotive components, industrial tubing, wire insulation, and advanced manufacturing techniques like 3D printing.[2][5][6] This document provides detailed protocols for the synthesis of PA12 from **laurolactam** via hydrolytic and anionic ring-opening polymerization methods.

Synthesis Mechanism: Ring-Opening Polymerization (ROP) of **Laurolactam** The primary industrial route to produce PA12 is the ring-opening polymerization of **laurolactam**.[7][8] This process can be initiated through several mechanisms, most notably hydrolytic, anionic, or cationic polymerization.[4][9]

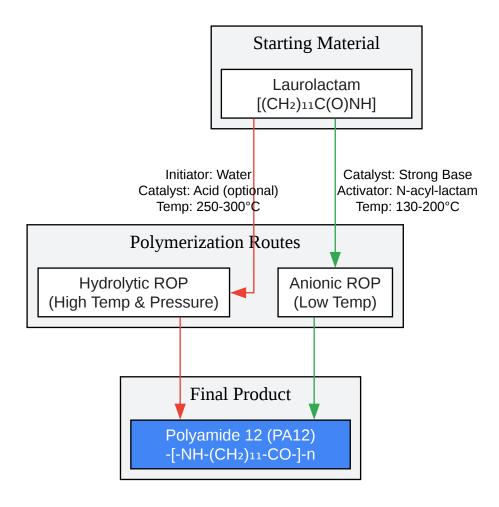
Hydrolytic Polymerization: This method uses water as an initiator to open the lactam ring, forming 12-aminododecanoic acid.[7] The polymerization then proceeds through polycondensation reactions at high temperatures (250-300°C) and pressures.[7][10] Acid catalysts, such as phosphoric acid, are often employed to accelerate the reaction.[3]



- Anionic Polymerization: This is a very rapid method that can be performed at lower temperatures (130-180°C).[11] It requires a strong base as a catalyst (e.g., alkali metals, sodium hydride) and an activator or co-catalyst, typically an N-acyl-lactam, to initiate the polymerization chain.[9][12] This method allows for the production of high molecular weight polymers with the potential for quantitative monomer conversion.[13]
- Cationic Polymerization: This mechanism involves the use of acid initiators to protonate the amide group, activating the monomer for nucleophilic attack by another monomer.[4] However, this route is not widely used commercially for PA12 production.[8]

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for synthesizing Polyamide 12 from its monomer, **laurolactam**, through the two primary polymerization routes.



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Caption: Workflow for PA12 Synthesis from Laurolactam.

Protocol 1: Hydrolytic Ring-Opening Polymerization

This protocol describes the synthesis of PA12 using water as an initiator at elevated temperature and pressure, a method commonly employed in industrial settings.[3][10]

Materials:

- Laurolactam (LL)
- Deionized water (initiator)
- Phosphoric acid or Acetic acid (optional catalyst)[3][7]
- Nitrogen gas (for inert atmosphere)

Equipment:

- High-pressure autoclave or stainless-steel reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and nitrogen inlet/outlet.
- Heating mantle or oil bath.
- Extruder or equipment for polymer discharge.
- Water bath for cooling the polymer strand.
- Pelletizer.

Procedure:

- Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
- Charging Reactants: Charge the autoclave with laurolactam. Add deionized water (1-5% by weight of laurolactam) and the acid catalyst (e.g., 0.1% acetic acid) if used.[7][10]



- Prepolymerization (Pressurized Stage): Seal the reactor. Begin stirring and heat the mixture to 260-300°C.[7][10] The pressure will rise due to the water vapor generated. Maintain these conditions for 2-8 hours to facilitate the initial ring-opening and formation of a prepolymer. A high monomer conversion rate (>99%) is targeted in this stage.[10]
- Pressure Release: Gradually reduce the pressure to atmospheric pressure. This step helps to remove excess water and volatile components.
- Polycondensation (Vacuum Stage): Apply a vacuum to the reactor while maintaining the temperature. This stage promotes the polycondensation of the prepolymer, increasing the molecular weight to the desired level. This step can take several hours.
- Discharge and Processing: Once the desired viscosity is reached, discharge the molten PA12 from the reactor under nitrogen pressure as a strand.
- Cooling and Pelletizing: Quench the polymer strand in a cold water bath and feed it into a pelletizer to obtain solid PA12 pellets.
- Drying: Dry the PA12 pellets in a vacuum oven to remove any residual moisture.

Protocol 2: Anionic Ring-Opening Polymerization

This protocol outlines a rapid synthesis of PA12 at a lower temperature using a strong base catalyst and an activator.[12]

Materials:

- Laurolactam (LL), dried under vacuum before use.
- Toluene or other suitable anhydrous solvent (optional, for solution polymerization).[14]
- Sodium hydride (NaH) or other alkali metal-based catalyst.[12]
- N-acetyl-laurolactam or other N-acyl-lactam (activator/co-catalyst).[12]
- Nitrogen gas.

Equipment:

Methodological & Application





- Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
- Heating mantle with a temperature controller.
- Syringes for transferring anhydrous reagents.
- Apparatus for polymer precipitation and filtration (e.g., beaker, filter funnel).
- Vacuum oven.

Procedure:

- Setup: Assemble and flame-dry the glassware under a nitrogen stream to ensure anhydrous conditions.
- Monomer and Catalyst Loading: Add the dried laurolactam to the reaction flask. If performing a solution polymerization, add the anhydrous solvent. Heat the mixture to 150°C under a nitrogen atmosphere to melt the monomer.[12]
- Catalyst Addition: Once the laurolactam is molten and thermally stable, carefully add the
 catalyst (e.g., sodium hydride). Stir the mixture until the catalyst is well-dispersed and the
 evolution of hydrogen gas ceases, indicating the formation of the sodium laurolactamate
 salt.
- Initiation: Add the activator (e.g., N-acetyl-**laurolactam**) to the reaction mixture via syringe. An exothermic reaction should be observed as the polymerization begins.
- Polymerization: Maintain the temperature at 150°C. The polymerization is typically very fast and can be complete within 30-60 minutes, as indicated by a significant increase in the viscosity of the melt.
- Isolation and Purification: Cool the reactor to room temperature. The solid polymer can be removed from the flask. If a solvent was used, precipitate the polymer by pouring the solution into a non-solvent like methanol.



 Drying: Collect the synthesized PA12 and dry it thoroughly in a vacuum oven at 80-100°C to remove any residual solvent and unreacted monomer.

Data Presentation: Synthesis and Properties of PA12

The following table summarizes key quantitative data for the different synthesis methods of PA12, compiled from various studies and patents.

Parameter	Hydrolytic ROP	Anionic ROP	Source(s)
Initiator/Catalyst	Water, Phosphoric Acid, Acetic Acid	Sodium Hydride, N- heterocyclic carbenes (NHCs), Alkali Metals	[3][7][9][12][15]
Activator/Co-catalyst	Not applicable	N-acyl-lactams (e.g., N-acetyl-laurolactam)	[9][12]
Typical Temperature	250 - 300 °C	130 - 200 °C	[10][11][12][15]
Pressure	Elevated pressure, then vacuum	Atmospheric	[10][14]
Monomer Conversion	94% to >99.5%	Up to quantitative	[7][10][13]
Molecular Weight (Mw)	~22,000 g/mol (simulation)	2,000 to >30,000 g/mol	[7][13]
Melting Point (Tm)	~178 °C	177 to >180 °C	[2][8][10][14]
Crystallinity	Semi-crystalline	Semi-crystalline	[2][11]
Reaction Time	Several hours	Minutes to a few hours	[10][16]

Characterization

The synthesized Polyamide 12 can be characterized using standard polymer analysis techniques:



- Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm), crystallization temperature (Tc), and enthalpy of fusion (ΔHf).[14]
- Molecular Weight: Gel Permeation Chromatography (GPC) or Size Exclusion
 Chromatography (SEC) can be used to determine the number average molecular weight
 (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[13]
- Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the formation of the polyamide structure and identify end groups.
- Monomer Conversion: The amount of unreacted laurolactam can be quantified using techniques like Soxhlet extraction followed by gravimetric analysis or chromatography.[11]
 [17]

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